molecular formula C8H8N4O3 B5704676 1-ethoxy-6-nitro-1H-1,2,3-benzotriazole

1-ethoxy-6-nitro-1H-1,2,3-benzotriazole

Cat. No. B5704676
M. Wt: 208.17 g/mol
InChI Key: ZZHKQCOIFOZKIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-6-nitro-1H-1,2,3-benzotriazole, commonly known as ENBT, is a heterocyclic organic compound that contains a benzotriazole ring system. It is a yellow crystalline solid that is soluble in organic solvents. ENBT has been extensively studied for its potential applications in scientific research, particularly in the fields of materials science, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of ENBT is complex and not fully understood. However, it is believed that ENBT exerts its biological effects through the modulation of various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway. ENBT has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and xanthine oxidase, which are involved in various physiological processes.
Biochemical and Physiological Effects:
ENBT has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. ENBT has also been shown to exhibit antibacterial activity against various gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In addition, ENBT has been shown to exhibit antifungal activity against various fungi, including Candida albicans.

Advantages and Limitations for Lab Experiments

ENBT has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. ENBT is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, ENBT has several limitations as well. It is highly toxic and requires specialized handling and disposal procedures. In addition, ENBT can be expensive to produce in large quantities, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of ENBT. One potential direction is the development of new drugs based on the structure of ENBT. ENBT has been shown to exhibit promising antitumor and antibacterial activities, making it a potential candidate for the development of new drugs. Another potential direction is the use of ENBT as a fluorescent probe for the detection of metal ions in biological systems. ENBT has been shown to exhibit high selectivity and sensitivity for various metal ions, making it a potential candidate for use in diagnostic applications. Finally, the study of the mechanism of action of ENBT could lead to the development of new therapies for various diseases, including cancer and infectious diseases.

Synthesis Methods

ENBT can be synthesized through a variety of methods, including the reaction of 6-nitrobenzotriazole with ethyl iodide in the presence of a base, or the reaction of 1-ethoxy-1H-benzotriazole with nitric acid. The synthesis of ENBT typically involves the use of hazardous chemicals and requires specialized laboratory equipment and techniques. Therefore, it should only be performed by trained professionals in a well-equipped laboratory.

Scientific Research Applications

ENBT has been extensively studied for its potential applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. ENBT is also used as a fluorescent probe for the detection of metal ions in biological systems. In addition, ENBT has been shown to exhibit antitumor, antibacterial, and antifungal activities, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

1-ethoxy-6-nitrobenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c1-2-15-11-8-5-6(12(13)14)3-4-7(8)9-10-11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHKQCOIFOZKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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